Ethyl 2-(4-amino-6-chloropyrimidin-5-YL)acetate
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Overview
Description
Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate is a versatile organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both amino and chloro substituents on the pyrimidine ring makes it a valuable intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate typically involves the reaction of ethyl 2-(4-chloropyrimidin-5-yl)acetate with ammonia. This reaction can be carried out under various conditions, such as refluxing in ethanol or using a basic medium like sodium bicarbonate in ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by various nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions.
Cyclization Reactions: The amino group can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and Grignard reagents.
Cyclization Reactions: Cyclization can be achieved using reagents like thionyl chloride in dichloromethane or potassium carbonate in methanol.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Cyclization Reactions: Products include fused heterocyclic compounds, such as diazaoxindoles.
Scientific Research Applications
Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the amino and chloro groups allows for specific interactions with the enzyme’s active site, enhancing its inhibitory effect .
Comparison with Similar Compounds
Ethyl 2-(4-chloropyrimidin-5-yl)acetate: This compound is similar but lacks the amino group, making it less versatile in certain reactions.
4-Amino-6-chloropyrimidin-5-ol: This compound has a hydroxyl group instead of the ethyl ester, which affects its reactivity and applications.
Uniqueness: Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate is unique due to the presence of both amino and chloro groups on the pyrimidine ring, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .
Properties
CAS No. |
1095822-23-3 |
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Molecular Formula |
C8H10ClN3O2 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-6(13)3-5-7(9)11-4-12-8(5)10/h4H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
VWKQPLPIQGMUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CN=C1Cl)N |
Origin of Product |
United States |
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